molecular formula C13H18N4O B7585834 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile

3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile

Cat. No. B7585834
M. Wt: 246.31 g/mol
InChI Key: ZEIYQMHJUHYISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile is not yet fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile possesses various biochemical and physiological effects. For instance, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antiviral activity against various viruses, including influenza and hepatitis C virus.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile in lab experiments include its high potency and selectivity, making it an ideal candidate for drug development. However, its limitations include its low solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its biological effects.
2. Exploration of the compound's potential applications in the treatment of various diseases, including cancer and viral infections.
3. Development of more efficient synthesis methods to increase the yield and purity of the compound.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to better understand its potential for clinical use.
Conclusion:
In conclusion, 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile is a promising compound with various potential applications in scientific research. Its high potency and selectivity make it an ideal candidate for drug development, particularly in the areas of cancer and viral infections. Further research is needed to fully understand its mechanism of action and potential for clinical use.

Synthesis Methods

The synthesis of 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile involves the reaction of 2,3,3-trimethylcyclobutanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is further reacted with 2-cyanopyrazine to yield the final product.

Scientific Research Applications

The potential applications of 3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile in scientific research are vast. One of the most significant areas of research is in medicinal chemistry, where this compound has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

3-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-12(2)10(7-13(12,3)18-4)17-11-9(8-14)15-5-6-16-11/h5-6,10H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIYQMHJUHYISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC2=NC=CN=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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